N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Description
N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(16(19)17-13-6-4-5-7-13)18(23(3,20)21)14-8-10-15(22-2)11-9-14/h8-13H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHBQODPNDCARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Alaninamide Backbone: Starting with alanine, the amino group is protected, and the carboxyl group is activated for subsequent reactions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction.
Attachment of the 4-Methoxyphenyl Group: This step involves the coupling of the 4-methoxyphenyl group to the alaninamide backbone, often using a palladium-catalyzed cross-coupling reaction.
Incorporation of the Methylsulfonyl Group:
Industrial Production Methods
In an industrial setting, the production of This compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to ensure consistent product quality.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl amides.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects involves interactions with specific molecular targets. These might include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Modulation: It might modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound could influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: can be compared with other sulfonyl amides, such as:
- N-cyclopentyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl group, for example, might enhance its binding affinity to certain molecular targets compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
